molecular formula C11H15ClFN B1484691 (4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride CAS No. 2098161-87-4

(4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride

Cat. No. B1484691
CAS RN: 2098161-87-4
M. Wt: 215.69 g/mol
InChI Key: LZXCAIBRSDYKNP-KQGICBIGSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Synthesis of Fluorinated Compounds

A study by Kim et al. (2007) demonstrates the utility of fluorinated compounds in organic synthesis, particularly in producing β-fluoropyrrole derivatives through reactions involving primary amines. This process highlights the reactivity of (4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride or similar compounds in generating fluorinated organic molecules, which are crucial for pharmaceutical and agrochemical applications (Kim et al., 2007).

Pharmacological Applications

Another research area involves the exploration of fluorinated compounds as potential pharmacological agents. For instance, Bobiļeva et al. (2017) investigated derivatives of (E)-2-(5-phenylpent-2-en-4-ynamido)cyclohex-1-ene-1-carboxylate, a compound structurally related to (4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride, for their activity as HCA2 receptor agonists. This study indicates the potential for developing new therapeutic agents based on the chemical framework of fluorinated amines (Bobiļeva et al., 2017).

Material Science and Polymer Chemistry

In material science, the reactivity of fluorinated amines has been utilized for creating novel polymeric materials. Sundar and Mathias (1994) explored the synthesis of thermooxidatively stable poly(ether‐imide‐benzoxazole) and poly(ester‐imide‐benzoxazole) using intermediates derived from reactions involving compounds like (4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride. These materials exhibit exceptional thermal stability and could find applications in high-performance polymers and composites (Sundar & Mathias, 1994).

Analytical Chemistry Applications

Furthermore, the unique properties of fluorinated compounds make them suitable for analytical chemistry applications. Sterling and Haney (1974) developed a method using fluorescamine, a compound related to (4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride, for the selective determination of drugs containing primary aromatic amino substituents. This technique demonstrates the role of fluorinated amines in enhancing analytical methodologies for pharmaceutical analysis (Sterling & Haney, 1974).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. It also provides information on safe handling and storage .

Future Directions

This involves discussing potential future research directions. For a new compound, this could involve studying its potential uses, improving its synthesis, or investigating its mechanism of action .

properties

IUPAC Name

(E)-2-fluoro-5-phenylpent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11(9-13)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2;1H/b7-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXCAIBRSDYKNP-KQGICBIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-fluoro-5-phenylpent-4-en-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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